N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a dichlorophenyl group and a pyrazole ring, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with acetic anhydride to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the dichlorophenyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, analgesic, and antimicrobial agent.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is explored for its use in the synthesis of other bioactive molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-Dichlorophenyl)-2-(1-piperidinyl)acetamide
- N-(2,5-Dichlorophenyl)-2-(diethylamino)acetamide
- N-(2,5-Dichlorophenyl)-2-(4-morpholinyl)acetamide
Uniqueness
N-(1-(2,5-Dichlorophenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is unique due to its specific structural features, such as the pyrazole ring and the dichlorophenyl group. These structural elements contribute to its distinct biological activities and make it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H9Cl2N3O2 |
---|---|
Molecular Weight |
286.11 g/mol |
IUPAC Name |
N-[1-(2,5-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-6(17)14-10-5-11(18)16(15-10)9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,15,17) |
InChI Key |
HDVNAMOPDIJSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.